3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine is a heterocyclic compound with a fascinating structure. Let’s break it down:
3-Nitro: Refers to the nitro group (NO₂) attached to the pyrrole ring.
N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl): This part contains a pyridine ring (pyridin-2-yl), connected to an ethyl chain with a sulfur atom (sulfanyl) and a methyl group (methyl).
1H-pyrrol-2-amine: The core structure is a pyrrole ring with an amino group (NH₂) at position 2.
Vorbereitungsmethoden
Synthetic Routes::
C–C Bond Cleavage Route:
One-Pot Tandem Cyclization/Bromination:
Industrial Production:: The industrial-scale synthesis of this compound would likely involve optimization of the above methods for efficiency and scalability.
Analyse Chemischer Reaktionen
3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine can undergo various reactions:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Reduction: Reduction of the nitro group to an amino group.
Cyclization: Formation of imidazopyridines.
Common reagents include reducing agents (e.g., LiAlH₄), nucleophiles (e.g., amines), and catalysts (e.g., Cu).
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure.
Chemical Biology: Studying its interactions with biological targets.
Industry: As a precursor for other compounds.
Wirkmechanismus
The exact mechanism remains to be elucidated, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to understand its effects fully.
Eigenschaften
112598-30-8 | |
Molekularformel |
C12H14N4O2S |
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
3-nitro-N-[2-(pyridin-2-ylmethylsulfanyl)ethyl]-1H-pyrrol-2-amine |
InChI |
InChI=1S/C12H14N4O2S/c17-16(18)11-4-6-14-12(11)15-7-8-19-9-10-3-1-2-5-13-10/h1-6,14-15H,7-9H2 |
InChI-Schlüssel |
OGWNKQBYDIKVII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CSCCNC2=C(C=CN2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.